molecular formula C16H16O4 B6401691 3-(3-Ethoxyphenyl)-2-methoxybenzoic acid CAS No. 1261899-60-8

3-(3-Ethoxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6401691
CAS No.: 1261899-60-8
M. Wt: 272.29 g/mol
InChI Key: RJHQLIJPNBGPJZ-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-2-methoxybenzoic acid is a benzoic acid derivative characterized by a methoxy group at the 2-position and a 3-ethoxyphenyl substituent at the 3-position of the aromatic ring. This compound belongs to the class of substituted benzoic acids, which are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and smooth muscle relaxant properties. Its structural features, such as the ethoxy group, influence its physicochemical properties and interactions with biological targets.

Properties

IUPAC Name

3-(3-ethoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-3-20-12-7-4-6-11(10-12)13-8-5-9-14(16(17)18)15(13)19-2/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHQLIJPNBGPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690027
Record name 3'-Ethoxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-60-8
Record name 3'-Ethoxy-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling Methodology

The Suzuki coupling enables precise formation of biaryl bonds under mild conditions. This method pairs a boronic acid derivative of 3-ethoxyphenyl with a halogenated 2-methoxybenzoic acid precursor.

Synthetic Route

  • Halogenation : Bromination of 2-methoxybenzoic acid at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C .

  • Protection : Conversion to methyl 3-bromo-2-methoxybenzoate to enhance solubility.

  • Coupling : Reaction with 3-ethoxyphenylboronic acid using Pd(PPh₃)₄ catalyst and K₂CO₃ base in toluene/water (3:1) at 90°C .

3-Bromo-2-methoxybenzoic acid+3-Ethoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃3-(3-Ethoxyphenyl)-2-methoxybenzoic acid\text{3-Bromo-2-methoxybenzoic acid} + \text{3-Ethoxyphenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{3-(3-Ethoxyphenyl)-2-methoxybenzoic acid}

Advantages

  • High Selectivity : >90% regioselectivity for the desired product.

  • Yield : 70–85% after deprotection, outperforming Friedel-Crafts methods .

Grignard Reaction-Based Synthesis

Adapting protocols from chloroanisole syntheses , this method employs a Grignard reagent to introduce the 3-ethoxyphenyl group.

Procedure

  • Grignard Reagent Preparation : 3-Bromoethoxyphenyl magnesium bromide is synthesized from 1-bromo-3-ethoxybenzene and magnesium in tetrahydrofuran (THF).

  • Nucleophilic Addition : The Grignard reagent reacts with methyl 2-methoxybenzoate, followed by quenching with dry ice to form the carboxylic acid.

Methyl 2-methoxybenzoate+3-Ethoxyphenyl-MgBrTHF, 40°CMethyl 3-(3-ethoxyphenyl)-2-methoxybenzoateCO₂, H₃O⁺3-(3-Ethoxyphenyl)-2-methoxybenzoic acid\text{Methyl 2-methoxybenzoate} + \text{3-Ethoxyphenyl-MgBr} \xrightarrow{\text{THF, 40°C}} \text{Methyl 3-(3-ethoxyphenyl)-2-methoxybenzoate} \xrightarrow{\text{CO₂, H₃O⁺}} \text{this compound}

Optimization Insights

  • Temperature Control : Maintaining 40–60°C during Grignard addition prevents premature quenching .

  • Yield : 65–75%, with impurities arising from incomplete CO₂ insertion .

Stepwise Etherification and Functionalization

This approach sequentially introduces the methoxy and ethoxyphenyl groups via etherification and coupling reactions.

Key Steps

  • Methoxylation : 2-Hydroxybenzoic acid is methylated using dimethyl sulfate (DMS) in alkaline conditions.

  • Ethoxyphenyl Introduction : Ullmann coupling with 3-iodoethoxybenzene using CuI/L-proline catalyst in DMSO at 110°C .

2-Hydroxybenzoic acidDMS, NaOH2-Methoxybenzoic acid3-Iodoethoxybenzene, CuI3-(3-Ethoxyphenyl)-2-methoxybenzoic acid\text{2-Hydroxybenzoic acid} \xrightarrow{\text{DMS, NaOH}} \text{2-Methoxybenzoic acid} \xrightarrow{\text{3-Iodoethoxybenzene, CuI}} \text{this compound}

Performance Metrics

  • Reaction Time : 24–36 hours for Ullmann coupling.

  • Yield : 50–60%, limited by homocoupling byproducts .

Comparative Analysis of Methods

Method Yield Selectivity Complexity Cost
Friedel-Crafts Acylation45–60%ModerateLow$
Suzuki Coupling70–85%HighModerate$$
Grignard Reaction65–75%ModerateHigh$$
Ullmann Coupling50–60%LowModerate$

Critical Observations

  • The Suzuki method offers superior yield and selectivity but requires expensive palladium catalysts.

  • Grignard-based synthesis, while efficient, demands stringent anhydrous conditions .

  • Ullmann coupling is cost-effective but suffers from longer reaction times and lower yields .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

3-(3-Ethoxyphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s closest analogs differ in substituent type, position, or electronic effects:

Compound Name Substituents (Position) Key Structural Differences
3-(3-Ethoxyphenyl)-2-methoxybenzoic acid 2-OCH₃, 3-(3-OCH₂CH₃-C₆H₄) Ethoxy group at 3-position of phenyl
2-Methoxybenzoic acid (o-anisic acid) 2-OCH₃ Lacks the 3-ethoxyphenyl substituent
3-(3-Cyanophenyl)-2-methoxybenzoic acid 2-OCH₃, 3-(3-CN-C₆H₄) Ethoxy replaced with cyano group
3,4-Dimethoxybenzoic acid 3-OCH₃, 4-OCH₃ Additional methoxy at 4-position
5-(3-Methoxyphenyl)-2-furoic acid Furan ring with 3-OCH₃ substituent Benzoic acid replaced with furoic acid
Antimicrobial Effects
  • This compound: Limited direct data, but structurally similar compounds (e.g., 2-methoxybenzoic acid) exhibit antifungal and antibacterial activity. For example, 2-methoxybenzoic acid (o-anisic acid) showed synergistic antibacterial effects with methylglyoxal (MGO) in honey .
  • 3,4-Dimethoxybenzoic acid : Isolated from Beilschmiedia glabra, it demonstrated bioactivity against DENV-2 NS2B/NS3 protease, a target for antiviral drug development .
Smooth Muscle Relaxation

Physicochemical Properties

Solubility
  • 2-Methoxybenzoic acid : Solubility in organic solvents (e.g., cyclohexane: 56.2 g/L at 25°C) is well-documented, with higher solubility in polar solvents due to hydrogen bonding .
  • This compound : Expected to have lower aqueous solubility than 2-methoxybenzoic acid due to the bulky ethoxyphenyl group, but enhanced solubility in lipid-rich environments.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Ethoxyphenyl)-2-methoxybenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of ortho-substituted benzoic acids often employs directed ortho-metalation (DoM) strategies. For example, unprotected benzoic acids can undergo regioselective lithiation at the ortho position using strong bases like LDA (Lithium Diisopropylamide) in anhydrous THF at -78°C. Subsequent quenching with electrophiles (e.g., 3-ethoxyphenyl iodide) introduces substituents, followed by hydrolysis to yield the final product . Key Variables:

  • Temperature control : Critical to prevent side reactions (e.g., dimerization).
  • Electrophile reactivity : Bulky groups may reduce coupling efficiency.
  • Protecting groups : Methoxy groups can act as directing groups, but competing effects from ethoxy substituents require optimization .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

Methodological Answer:

  • LC-MS/MS : Detects molecular ions (e.g., [M+H]⁺ at m/z 302.3) and fragmentation patterns. For example, loss of CO₂ (44 Da) confirms the carboxylic acid moiety .
  • GC-MS : Derivatization (e.g., methyl ester formation) improves volatility. Characteristic fragments include m/z 135 (methoxyphenyl) and m/z 167 (ethoxybenzoic acid backbone) .
  • ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while ethoxy groups appear as a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.4–3.6 ppm). Aromatic protons show coupling patterns dependent on substitution .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles.
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (observed in structurally similar benzoic acids) .
  • First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal (1 g/kg body weight) .

Q. How does solubility vary across solvents, and what models predict partitioning behavior?

Methodological Answer: Solubility in polar solvents (e.g., ethanol, DMSO) is higher due to hydrogen-bonding capacity. The Abraham solvation model predicts logP values using solute descriptors:

  • E (excess molar refraction) : 0.899
  • S (dipolarity) : 1.410
  • A/B (H-bonding) : 0.450/0.620
  • V (McGowan volume) : 1.1313
    Example Data Table :
SolventlogP (Predicted)logS (mol/L)
1-Octanol (wet)2.1-1.55
Ethyl Acetate1.8-0.92
Hexane-0.3-3.45

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The methoxy group at C2 acts as an electron-donating group, increasing electron density at the ortho position and facilitating electrophilic substitution. However, steric hindrance from the 3-ethoxyphenyl group can reduce regioselectivity. Computational studies (e.g., DFT) reveal that steric clashes in 2-substituted benzoic acids lower stability by ~15 kJ/mol compared to para-substituted analogs . Experimental Design :

  • Compare reaction rates with/without bulky substituents using kinetic profiling.
  • Use Hammett constants (σ) to quantify electronic effects .

Q. How can conflicting data on synthetic yields be resolved?

Methodological Answer: Contradictions often arise from competing reaction pathways. For example:

  • Competing Lithiation Sites : The ethoxy group may direct metalation to C4 instead of C6. Use blocking groups (e.g., TMS-protected carboxylic acids) to enforce regioselectivity .
  • Side Reactions : Ester hydrolysis under basic conditions can reduce yields. Monitor pH and reaction time using in situ IR spectroscopy .

Q. What computational tools predict biological activity based on structural analogs?

Methodological Answer:

  • QSAR Models : Train models using bioactivity data from analogs like 3-(3-cyanophenyl)-2-methoxybenzoic acid (anti-inflammatory EC₅₀ = 12 µM) .
  • Molecular Docking : Simulate binding to COX-2 (PDB: 5KIR) to assess anti-inflammatory potential. The methoxy group may occupy hydrophobic pockets, while the carboxylic acid interacts with Arg120 .

Q. How can the Abraham model optimize solvent selection for crystallization?

Methodological Answer: The model’s logL parameter (gas-to-solvent partition coefficient) predicts solubility in mixed solvents. For example:

  • logL = 5.636 indicates high solubility in THF and acetone.
  • Crystallization Protocol : Dissolve in hot THF, add hexane dropwise (antisolvent) to induce nucleation .

Q. What strategies improve regioselectivity in multi-step syntheses?

Methodological Answer:

  • Stepwise Protection : Protect the carboxylic acid as a methyl ester before introducing the ethoxy group.
  • Transition Metal Catalysis : Use Pd-catalyzed C-H activation for selective functionalization (e.g., Suzuki coupling at C3) .

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